molecular formula C7H13NO3 B12969753 Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate

Cat. No.: B12969753
M. Wt: 159.18 g/mol
InChI Key: UOQGHMVTTQNLRF-NTSWFWBYSA-N
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Description

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride (CAS 850741-21-8) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate, particularly in the development of novel small-molecule inhibitors for cancer immunotherapy. Research indicates its structural motif is utilized in the design of ligands targeting the PD-1/PD-L1 immune checkpoint axis . The specific (2S,4R) stereochemistry of the 4-hydroxy pyrrolidine ring is critical for molecular interactions and binding affinity within the hydrophobic cavity of the PD-L1 dimer, helping to restore T-cell function . Supplied as the hydrochloride salt, this building block is characterized by its molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is offered in high purity (typically ≥97%) to ensure consistent performance in synthetic applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-[(2S,4R)-4-hydroxypyrrolidin-2-yl]acetate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)3-5-2-6(9)4-8-5/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

UOQGHMVTTQNLRF-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)C[C@@H]1C[C@H](CN1)O

Canonical SMILES

COC(=O)CC1CC(CN1)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate hydrochloride typically follows a multi-step approach involving:

  • Starting Material: trans-4-hydroxy-L-proline or its derivatives, which provide the chiral pyrrolidine scaffold.
  • Esterification: Conversion of the carboxylic acid group of hydroxyproline to the methyl ester under acidic conditions.
  • Protection/Deprotection Steps: To selectively functionalize the hydroxyl group or nitrogen atom.
  • Stereochemical Control: Maintaining the (2S,4R) configuration through chiral starting materials and mild reaction conditions.
  • Salt Formation: Conversion of the free base to the hydrochloride salt for enhanced stability.

A typical preparation involves esterification of trans-4-hydroxy-L-proline with methanol in the presence of hydrochloric acid, yielding the methyl ester hydrochloride salt.

Detailed Stepwise Synthesis

Step Description Reagents/Conditions Yield/Notes
1 Esterification of trans-4-hydroxy-L-proline Methanol, HCl (acidic conditions), reflux High yield; methyl ester formation
2 Protection of hydroxyl group (optional) TBDMS-Cl or other silyl protecting groups Protects 4-OH for selective reactions
3 Functional group transformations Oxidation, reduction, or substitution as needed Controlled to preserve stereochemistry
4 Deprotection (if applicable) Mild acidic or fluoride ion treatment Restores free hydroxyl group
5 Formation of hydrochloride salt Treatment with HCl in ethyl acetate or similar solvent Stabilizes compound for storage and use

Key Reaction Types Involved

Reaction Conditions Outcome Yield/Remarks
1 M NaOH, reflux 4–6 h Conversion to 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetic acid 85% yield
10% H2SO4, 60°C, 3 h Partial hydrolysis with high purity (92% HPLC) Preserves stereochemistry
Enzymatic hydrolysis (lipase) Selective cleavage under mild conditions (pH 7, 37°C) Minimizes side reactions
Reagent Product Type Yield Conditions
Methyl iodide 4-Methoxy derivative 78% K2CO3, DMF, 50°C, 12 h
Benzyl bromide 4-Benzyloxy analog 82% NaH, THF, 0°C to RT, 6 h
Propargyl bromide 4-Propargyloxy intermediate 65% DBU, CH2Cl2, 24 h

Steric hindrance at the 4-position can slow reaction rates, requiring optimized conditions.

  • Asymmetric Epoxidation and Ring Opening: Starting from (S)-1-substituted-4-ene-2-pentanol, epoxidation followed by nucleophilic ring opening with sodium cyanide can be used to build the pyrrolidine ring with the desired stereochemistry.

  • Pinner Reaction: Conversion of nitriles to dihydroxyhexanoates as intermediates in the synthetic route, facilitating further functionalization.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used to purify intermediates and the final product, ensuring high stereochemical purity.
  • Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the stereochemistry and functional groups.
  • Mass Spectrometry and HPLC: Used to verify molecular weight and purity, respectively.

Research Findings and Practical Considerations

  • The stereochemical integrity of the (2S,4R) configuration is maintained by using chiral starting materials such as trans-4-hydroxy-L-proline and mild reaction conditions that avoid racemization.
  • Enzymatic hydrolysis methods offer selective and mild alternatives to chemical hydrolysis, reducing side reactions and preserving sensitive functional groups.
  • Alkylation reactions at the 4-hydroxyl position enable the synthesis of derivatives with potential biological activity, expanding the compound’s utility in medicinal chemistry.
  • The hydrochloride salt form improves compound stability and solubility, facilitating handling and storage for research purposes.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Outcome/Notes
Starting Material trans-4-hydroxy-L-proline Provides chiral pyrrolidine scaffold
Esterification Methanol, HCl, reflux Methyl ester formation, high yield
Protection (optional) TBDMS-Cl or similar Protects hydroxyl group for selective reactions
Functional Group Transformations Oxidation, reduction, substitution Enables structural diversification
Deprotection Acidic or fluoride ion treatment Restores free hydroxyl group
Alkylation Methyl iodide, benzyl bromide, propargyl bromide Introduces diverse substituents
Salt Formation HCl treatment in ethyl acetate Stabilizes compound as hydrochloride salt
Purification Silica gel chromatography Ensures high purity and stereochemical integrity
Analytical Confirmation NMR, MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbones

Methyl 2-(4,4-difluoropyrrolidin-2-yl)acetate hydrochloride
  • Structure : Differs by substitution of the 4-hydroxyl group with 4,4-difluoro groups.
  • Properties : The fluorine atoms increase electronegativity and metabolic stability, making it suitable for fluorinated drug candidates.
  • Applications : Used in medicinal chemistry for kinase inhibitors or protease-resistant analogs .
(R)-Methyl 2-((2S,4R)-4-methoxypyrrolidin-2-yl)-2-(naphthalen-2-yl)acetate hydrochloride
  • Structure : Features a 4-methoxy group and a bulky naphthyl substituent.
  • Properties : The methoxy group enhances solubility in organic solvents, while the naphthyl group contributes to aromatic stacking interactions.
  • Synthesis : Purified via chromatography as a diastereomeric mixture (1:2.6 ratio), highlighting challenges in stereochemical control .
Boc-Protected Aminopyrrolidine Carboxylates
  • Examples: Methyl 1-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylate (CAS 121148-01-4) Methyl N-Boc-(2R,4R)-4-aminopyrrolidine-2-carboxylate (CAS 1146160-08-8)
  • Structure : Boc (tert-butoxycarbonyl) protection at the amine and varied stereochemistry.
  • Applications : Widely used in peptide synthesis and as intermediates for antitumor agents or antiviral drugs .

Heterocyclic Esters with Divergent Cores

Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate
  • Structure : Pyrimidine core replaces pyrrolidine, with chloro and methylthio substituents.
  • Properties : The pyrimidine ring enables hydrogen bonding with nucleic acids, suggesting utility in nucleotide analogs or kinase inhibitors.
  • Specifications : CAS 21573-01-3, molecular formula C₈H₉ClN₂O₂S, used in combinatorial libraries for high-throughput screening .
Methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
  • Structure: Thienopyridine fused ring system with a chlorophenyl group.
  • Applications: Known as SR-25990, this compound exhibits neuroprotective or antipsychotic activity due to its dual heterocyclic architecture .

Biological Activity

Methyl 2-((2S,4R)-4-hydroxypyrrolidin-2-yl)acetate is a chemical compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a hydroxyl group at the 4-position and an acetate moiety. The molecular formula is C7H13NO3C_7H_{13}NO_3 with a molecular weight of approximately 159.18 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which is crucial for its interactions with biological molecules.

PropertyValue
Molecular FormulaC7H13NO3C_7H_{13}NO_3
Molecular Weight159.18 g/mol
IUPAC NameThis compound
InChI KeyUOQGHMVTTQNLRF-NTSWFWBYSA-N

Synthesis

The synthesis of this compound typically involves several steps, including asymmetric epoxidation and subsequent reactions to form the desired product. The general synthetic route includes:

  • Asymmetric Epoxidation : Starting from (S)-1-substituted-4-ene-2-pentanol.
  • Ring-Opening Addition : Using sodium cyanide to form a dihydroxy derivative.
  • Pinner Reaction : Converting the nitrile to a hexanoate.
  • Protection Reaction : Protecting the compound to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with biomolecules, influencing their conformation and function. Additionally, the ester group can undergo hydrolysis, releasing active derivatives that may modulate enzyme activity or receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : Studies have shown potential antimicrobial effects against various bacterial strains.
  • Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
  • Enzyme Modulation : It has been shown to modulate certain enzymatic activities, which could be leveraged in drug development.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Research :
    • Research conducted on neuronal cell lines indicated that this compound could reduce oxidative stress markers, highlighting its potential in neuroprotection.
  • Enzyme Interaction Studies :
    • Investigations into its effects on acetylcholinesterase showed that it could act as a reversible inhibitor, which is promising for Alzheimer's disease treatment strategies.

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